molecular formula C12H9N3O B13153157 5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one

5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one

Cat. No.: B13153157
M. Wt: 211.22 g/mol
InChI Key: CCGWOALSOFLMBV-UHFFFAOYSA-N
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Description

5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isocyano group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one typically involves the reaction of 2-methyl-[3,4’-bipyridin]-6(1H)-one with an isocyanide reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a radical initiator to facilitate the reaction . The reaction is carried out at room temperature under a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridin structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-isocyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C12H9N3O/c1-8-10(9-3-5-14-6-4-9)7-11(13-2)12(16)15-8/h3-7H,1H3,(H,15,16)

InChI Key

CCGWOALSOFLMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+]#[C-])C2=CC=NC=C2

Origin of Product

United States

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